molecular formula C6H11ClO3 B1631099 Ethyl s-4-chloro-3-hydroxybutyrate CAS No. 86728-85-0

Ethyl s-4-chloro-3-hydroxybutyrate

Cat. No. B1631099
CAS RN: 86728-85-0
M. Wt: 166.6 g/mol
InChI Key: ZAJNMXDBJKCCAT-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl s-4-chloro-3-hydroxybutyrate (ECHB) is an organic compound that has recently been used in a variety of research applications. It is a chiral molecule that is synthesized from the reaction of ethyl chloroformate and hydroxybutyric acid. ECHB has a wide range of applications due to its unique structure and properties.

Scientific Research Applications

Synthesis of Optical Isomers

Ethyl s-4-chloro-3-hydroxybutyrate is used in the stereoselective synthesis of optical isomers. It acts as a precursor in the synthesis of pharmacologically valuable products, including L-carnitine. The synthesis involves asymmetric hydrogenation and enzymatic reactions, offering high enantioselectivity and conversions under various conditions (Kluson et al., 2019).

Intermediate in Chiral Drug Synthesis

This compound is an intermediate for synthesizing Atorvastatin, a chiral drug used for hypercholesterolemia. The production process involves biocatalysis, employing specific microbial strains and enzymatic activities (Park, Uhm, & Kim, 2008).

Biocatalytic Production

Ethyl s-4-chloro-3-hydroxybutyrate is produced biocatalytically, leveraging microbial cells for stereoselective assimilation. This process results in high enantiomeric excess and yield, demonstrating its effectiveness in producing chiral building blocks for pharmaceutical applications (Suzuki, Idogaki, & Kasai, 1996).

Biosynthesis Process Development

Innovative biosynthesis methods for ethyl s-4-chloro-3-hydroxybutyrate are being explored, emphasizing the use of microorganisms and genetic engineering. These methods aim for improved enantioselectivity and yield, critical for industrial-scale production (Ye, Ouyang, & Ying, 2011).

Optimization of Bioreduction Processes

Research focuses on optimizing the bioreduction of ethyl s-4-chloro-3-hydroxybutyrate, particularly in terms of reaction conditions and quality indices like yield and optical purity. Advanced methods like orthogonal function approximation and data-driven techniques are employed to achieve optimal results (Chen, Wang, Houng, & Lee, 2002).

Stereoselective Hydrolysis

The compound is involved in stereoselective hydrolysis reactions, which are crucial for producing specific enantiomers with high enantiomeric excess. This process is significant for preparing chiral intermediates in pharmaceuticals (Chung & Hwang, 2008).

Enantioselective Synthesis

Ethyl s-4-chloro-3-hydroxybutyrate is a key molecule in the enantioselective synthesis of various chiral compounds. This includes its use in generating optically active ethyl 4-chloro-3-hydroxybutyrate, crucial for synthesizing biologically important compounds (Gupta, 2019).

Green Chemistry Applications

It is also a part of green chemistry approaches, particularly in developing environmentally friendly processes for manufacturing pharmaceutical intermediates. This involves using biocatalysts for efficient synthesis with minimal environmental impact (Ma et al., 2010).

Safety And Hazards

It causes skin and eye irritation; precautions should be taken .

properties

IUPAC Name

ethyl (3S)-4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNMXDBJKCCAT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427096
Record name Ethyl (3S)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl s-4-chloro-3-hydroxybutyrate

CAS RN

86728-85-0
Record name Ethyl (3S)-4-chloro-3-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86728-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3S)-4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-hydroxybutyric acid ethyl ester, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LVQ2A7DDJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

100 mM potassium phosphate buffer (pH 6.5), 139.8 mg NADH, 0.06 U (R)-2-octanol dehydrogenase from Candida utilis, and 0.5% 4-chloroacetoacetic acid ethyl ester were reacted overnight at 30° C. The optical purity of the 4-chloro-3-hydroxybutyric acid ethyl ester produced was determined in the same way as Example 32. As a result, 4-chloro-3-hydroxybutyric acid ethyl ester produced by this invention was more than 97% ee of S form.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
139.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 200 ml-volume stainless steel-made autoclave whose atmosphere had been replaced with nitrogen were charged 8.23 g (50 mmoles) of ethyl 4-chloroacetoacetate and 20 ml of ethanol. To the mixture was added 84 mg (0.05 mmole) of Ru2Cl4 ((-)-BINAP)2 (C2H5)3N, and the mixture was heated to 100° C. When the temperature reached 100° C., 100 kg/cm2 of hydrogen was introduced into the autoclave, and the mixture was stirred under heating. After cooling to room temperature, the reaction mixture was taken out, and the ethanol was removed by distillation. Distillation of the residue gave 8.07 g (97) of ethyl 4-chloro-3-hydroxybutyrate having a boiling point of 74°-75° C./l mmHg).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.23 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Ru2Cl4 ((-)-BINAP)2 (C2H5)3N
Quantity
84 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The resulting product was esterified with (R)α-methoxy-α-trifluoromethylphenylacetyl chloride, and the ester was analyzed by HPLC. From the area ratio of the chromatogram, the optical yield of the product was found to be 97.2% ee.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Ozone was introduced into a mixture of 225.5 mg (1 mmol) of (+)-2,2-dimethyl-(3-chloro-2-hydroxypropyl)-1,3-dioxin-4-one (96% ee) obtained in Example 4 and 20 ml of methanol at -78° C. for 5 hours, and 2 ml of dimethyl sulfide were added thereto, followed by stirring at the same temperature for 2 hours. The temperature was gradually returned to room temperature, and the solution was then stirred for 5 hours. Afterward, the solvent was distilled off, and the resultant residue was then dissolved in ethanol. 3 drops of concentrated sulfuric acid were added thereto, and the solution was then heated at 80° C. for 30 minutes. Next, ethanol was distilled off, and the residue was diluted with water. The solution was extracted with dichloromethane and then dried over anhydrous sodium sulfate, and the solvent was distilled off and the residue was then subjected to column chromatography (an eluent of hexane:ethyl acetate=5:1), thereby obtaining 109.4 mg (yield 66%) of (+)-ethyl 4-chloro-3-hydroxybutanoate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+)-2,2-dimethyl-(3-chloro-2-hydroxypropyl)-1,3-dioxin-4-one
Quantity
225.5 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl s-4-chloro-3-hydroxybutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl s-4-chloro-3-hydroxybutyrate
Reactant of Route 3
Reactant of Route 3
Ethyl s-4-chloro-3-hydroxybutyrate
Reactant of Route 4
Reactant of Route 4
Ethyl s-4-chloro-3-hydroxybutyrate
Reactant of Route 5
Reactant of Route 5
Ethyl s-4-chloro-3-hydroxybutyrate
Reactant of Route 6
Reactant of Route 6
Ethyl s-4-chloro-3-hydroxybutyrate

Citations

For This Compound
181
Citations
Z Yang, W Ye, Y Xie, Q Liu, R Chen… - … Process Research & …, 2020 - ACS Publications
Bioreductions catalyzed by alcohol dehydrogenases (ADHs) play an important role in the synthesis of chiral alcohols. However, the synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate [(S)-…
Number of citations: 18 pubs.acs.org
YH Zhu, CY Liu, S Cai, LB Guo, IW Kim… - Indian journal of …, 2019 - Springer
A novel alcohol dehydrogenase from Bartonella apis (BaADH) was heterologous expressed in Escherichia coli. Its biochemical properties were investigated and used to catalyze the …
Number of citations: 20 link.springer.com
T Suzuki, H Idogaki, N Kasai - Tetrahedron: Asymmetry, 1996 - Elsevier
A novel procedure for the generation of optically active ethyl 4-chloro-3-hydroxybutyrate using bacterial cells was developed. Ethyl (S)-4-chloro-3-hydroxybutyrate was prepared by …
Number of citations: 25 www.sciencedirect.com
P Gupta, R Tripathi, CK Dixit, SK Trivedi - researchgate.net
Active chirals like 4-chloro-3-hydroxybutanoicS acids and esters are very important as chiral building blocks in pharmaceutical industries. Its enantiomers are precusors, being important …
Number of citations: 2 www.researchgate.net
P Kluson, P Stavarek, V Penkavova… - Journal of Flow …, 2019 - Springer
Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) is a versatile fine chemistry intermediate. It is used as a precursor in the synthesis of several pharmacologically valuable products, …
Number of citations: 6 link.springer.com
J Chen, KP Wang, JY Houng, SL Lee - Biotechnology progress, 2002 - Wiley Online Library
The goal of this paper was to design the optimal time‐varying operating pH profile in the asymmetric reduction of ethyl 4‐chloro‐3‐oxobutyrate by baker's yeast. Ethyl ( S)‐4‐chloro‐3‐…
Number of citations: 6 aiche.onlinelibrary.wiley.com
J Chen, KP Wang, JY Houng, CH Liao - Enzyme and microbial technology, 2006 - Elsevier
… Ethyl S-4-chloro-3-hydroxybutyrate was produced to reach two important quality indices: reaction yield and product's optical purity. Instead of the traditional strategies with the fixed pH …
Number of citations: 5 www.sciencedirect.com
L Yang, D Xu, L Jiang, Y He - Processes, 2023 - mdpi.com
Objective: Optically active (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE) is a useful chiral building block for the synthesis of pharmaceuticals. Recently, there has been great interest …
Number of citations: 2 www.mdpi.com
YH Choi, KN Uhm, HK Kim - Journal of Molecular Catalysis B: Enzymatic, 2008 - Elsevier
The Rhodococcus erythropolis strain (N′4) possesses the ability to convert 4-chloro-3-hydroxybutyronitrile into the corresponding acid. This conversion was determined to be …
Number of citations: 13 www.sciencedirect.com
HJ Park, KN Uhm, HK Kim - J Microbiol Biotechnol, 2008 - jmb.or.kr
Ethyl (S)-4-chloro-3-hydroxybutyrate is an intermediate for the synthesis of Atorvastatin, a chiral drug used for hypercholesterolemia. A Rhodococcus erythropolis strain (No. 7) able to …
Number of citations: 16 www.jmb.or.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.